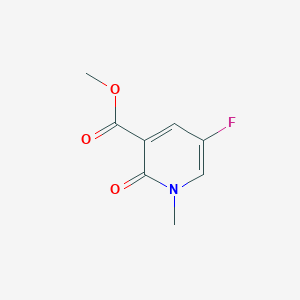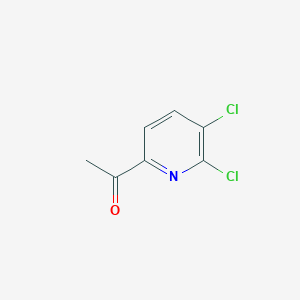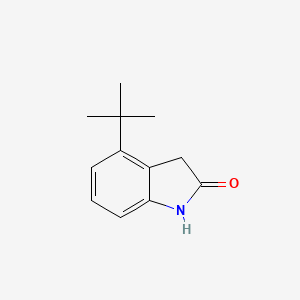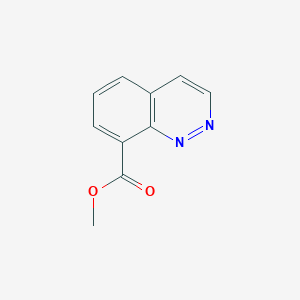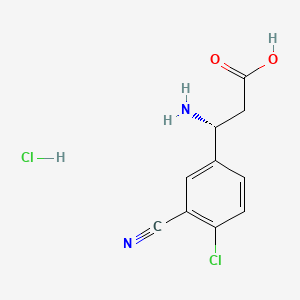
(R)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a cyano group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-cyanobenzaldehyde.
Amino Acid Formation: The precursor undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and cyano groups can participate in hydrophobic interactions and electronic effects, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-Chloro-3-cyanophenylalanine: A structurally similar amino acid with different substituents.
3-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the cyano group, leading to different chemical properties.
Uniqueness
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H10Cl2N2O2 |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-chloro-3-cyanophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c11-8-2-1-6(3-7(8)5-12)9(13)4-10(14)15;/h1-3,9H,4,13H2,(H,14,15);1H/t9-;/m1./s1 |
Clave InChI |
PNMKUSHIIVOYFU-SBSPUUFOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)C#N)Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CC(=O)O)N)C#N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


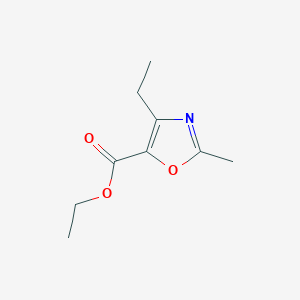
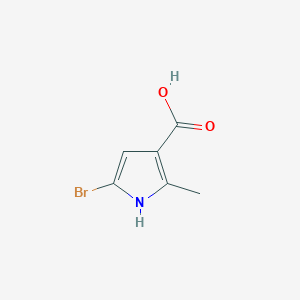
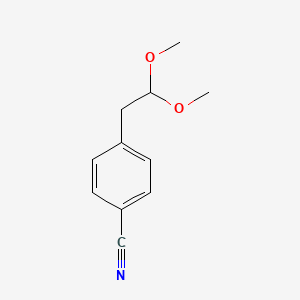
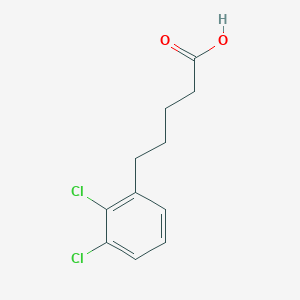
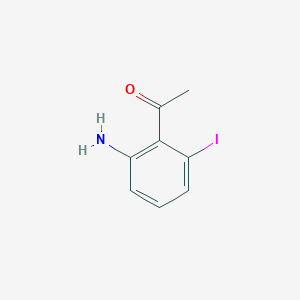
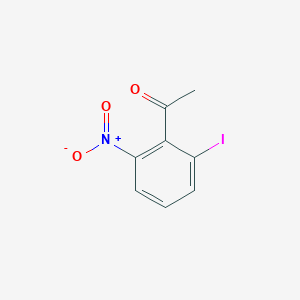
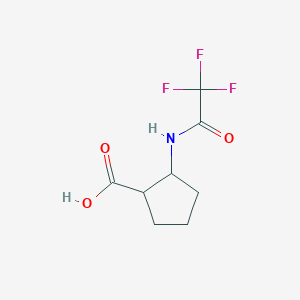
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
